![molecular formula C10H12BrNO3 B15243451 (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL](/img/structure/B15243451.png)
(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL is a complex organic compound with a unique structure that includes an amino group, a brominated benzodioxole moiety, and a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a benzodioxole derivative, followed by the introduction of the amino group through nucleophilic substitution. The final step involves the addition of the propanol moiety under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for bromination and nucleophilic substitution steps, as well as the development of efficient purification methods to isolate the desired product.
化学反応の分析
Types of Reactions
(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The brominated benzodioxole moiety can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the bromine atom can result in a variety of substituted benzodioxole derivatives.
科学的研究の応用
Chemistry
In chemistry, (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated benzodioxole derivatives with biological targets. Its amino group allows for conjugation with biomolecules, facilitating the study of its biological activity.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency or reducing its toxicity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structure allows for the design of materials with tailored properties for various applications.
作用機序
The mechanism of action of (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL involves its interaction with specific molecular targets. The brominated benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The propanol backbone provides structural stability, allowing the compound to maintain its active conformation.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-3-(6-chloro(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL: Similar structure but with a chlorine atom instead of bromine.
(3S)-3-Amino-3-(6-fluoro(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL: Similar structure but with a fluorine atom instead of bromine.
(3S)-3-Amino-3-(6-iodo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL lies in its brominated benzodioxole moiety, which imparts specific chemical and biological properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the stereochemistry of the compound plays a crucial role in its activity, making it distinct from its analogs with different halogen atoms.
特性
分子式 |
C10H12BrNO3 |
|---|---|
分子量 |
274.11 g/mol |
IUPAC名 |
(3S)-3-amino-3-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol |
InChI |
InChI=1S/C10H12BrNO3/c11-7-4-10-9(14-5-15-10)3-6(7)8(12)1-2-13/h3-4,8,13H,1-2,5,12H2/t8-/m0/s1 |
InChIキー |
PWUATGCZSFZTBK-QMMMGPOBSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C(=C2)[C@H](CCO)N)Br |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)C(CCO)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


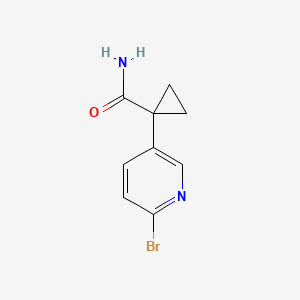

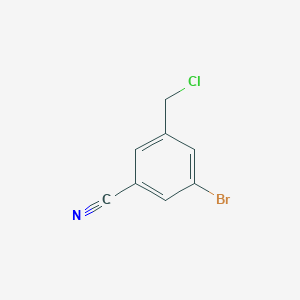
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid](/img/structure/B15243384.png)


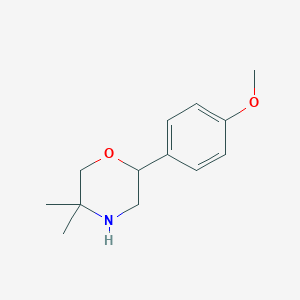
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B15243420.png)
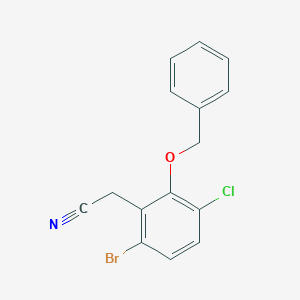
![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol dihydrochloride](/img/structure/B15243428.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B15243433.png)
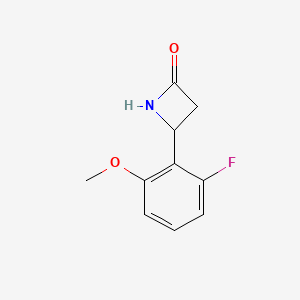
![2-{[(3-Methylbutan-2-yl)amino]methyl}phenol](/img/structure/B15243450.png)

